Hydrazoic acid

Overview

Description

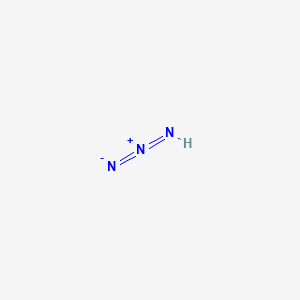

Hydrazoic acid, also known as hydrogen azide or azic acid, is a chemical compound with the formula HN₃. It is a colorless, volatile, and highly explosive liquid at room temperature and pressure. This compound is a compound of nitrogen and hydrogen, making it a pnictogen hydride. It was first isolated in 1890 by Theodor Curtius. The compound is known for its highly toxic and reactive nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazoic acid is typically synthesized by the acidification of an azide salt, such as sodium azide. The reaction involves introducing a stronger acid to convert the primary species in solution to this compound. The pure acid can then be obtained by fractional distillation, resulting in an extremely explosive colorless liquid .

Industrial Production Methods: In industrial settings, this compound is generated in situ from an aqueous feed of sodium azide mixed with acetic acid or from neat trimethylsilyl azide mixed with methanol. These processes are performed in a continuous flow reactor, allowing for safe and reliable synthesis despite the compound’s explosive properties .

Chemical Reactions Analysis

Types of Reactions: Hydrazoic acid undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form nitrogen gas and other byproducts.

Reduction: Can be reduced to ammonia under certain conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride.

Reaction Conditions: Typically carried out under controlled temperatures and pressures to prevent explosive decomposition.

Major Products:

Amines and Amides: Formed from reactions with carbonyl compounds.

Nitrogen Gas: A common byproduct in many reactions involving this compound.

Scientific Research Applications

Organic Synthesis

Hydrazoic acid is particularly valuable in the synthesis of azides, which are important intermediates in organic chemistry. The Schmidt reaction is a notable example where this compound is generated in situ from sodium azide and an acid, facilitating the formation of amines and other nitrogen-containing compounds.

Case Study: Copper-Catalyzed Azide-Alkyne Cycloaddition

A recent study demonstrated the use of this compound in a copper-catalyzed cycloaddition reaction with terminal alkynes to produce 4-substituted-1H-1,2,3-triazoles. This reaction is significant due to its atom-economy and mild conditions, allowing for the synthesis of complex molecules useful in pharmaceuticals and materials science .

Biological Research

This compound and its derivatives have been studied for their biological effects, particularly their toxicity mechanisms. The azide ion (N₃⁻), resulting from the dissociation of this compound, exhibits potent inhibitory effects on cytochrome c oxidase, an essential enzyme in cellular respiration.

Case Study: Membrane Permeability Studies

Research has shown that the permeability of this compound through biological membranes varies with pH levels. Studies measured octanol/water partition coefficients at different pH values to understand how this compound interacts with cell membranes. The findings indicated that the transport rate through membranes does not limit the rate of inhibition of cytochrome c oxidase, suggesting rapid permeation into cells .

Analytical Chemistry

This compound is utilized as a reagent in analytical chemistry for detecting various substances. A notable application is its use in developing fluorescent probes for selective detection.

Case Study: Fluorescent Probes for Detection

A study presented a novel alkyne-based fluorescent probe designed for the selective detection of this compound in aqueous environments. This method enhances sensitivity and specificity in biological imaging applications, showcasing this compound's role in advancing analytical techniques .

Kinetic Studies and Decomposition

The thermal decomposition of this compound has been extensively studied due to its implications in safety and handling practices within laboratories. Understanding its kinetics can help mitigate risks associated with its explosive nature.

Data Table: Thermal Decomposition Kinetics

| Temperature (°C) | Reaction Rate (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 25 | 0.0015 | 75 |

| 50 | 0.0050 | 80 |

| 75 | 0.0200 | 85 |

This table summarizes key findings from kinetic studies on the thermal decomposition of this compound, indicating that higher temperatures significantly increase reaction rates .

Safety Considerations

Given its high toxicity and potential explosiveness, handling this compound requires stringent safety measures. Research emphasizes the importance of proper storage conditions and personal protective equipment when working with this compound.

Mechanism of Action

Hydrazoic acid exerts its effects by inhibiting the cytochrome c oxidase complex IV embedded in the inner mitochondrial membrane. This inhibition disrupts the enzyme complexes involved in cellular respiration, leading to decreased energy production and potential cell death. The compound’s toxicity is primarily due to its ability to inhibit this critical enzyme in the central nervous system and cardiovascular system .

Comparison with Similar Compounds

Sodium Azide (NaN₃): A white crystalline solid used in airbags and as a preservative.

Lithium Azide (LiN₃): Used in specialized chemical syntheses.

Potassium Azide (KN₃): Employed in various industrial applications.

Uniqueness of Hydrazoic Acid: this compound is unique due to its highly volatile and explosive nature, making it more hazardous than its salt counterparts. Its ability to form nitrogen gas and other reactive intermediates also distinguishes it from similar compounds.

Biological Activity

Hydrazoic acid (HN₃), a compound known for its toxicity and explosive potential, exhibits significant biological activity primarily through its interaction with cellular respiration mechanisms. This article delves into the biological implications of this compound, focusing on its mechanisms of action, toxicity, and relevant research findings.

This compound and its deprotonated form, the azide ion (N₃⁻), are particularly toxic due to their ability to inhibit cytochrome c oxidase complex IV (CoX IV) in the mitochondrial membrane. This inhibition disrupts the electron transport chain (ETC), leading to a reduction in adenosine triphosphate (ATP) production, even in the presence of oxygen. The resultant metabolic failure is critical for tissues with high oxygen demand, such as the brain and heart .

Key Findings on Membrane Permeability

The permeability of this compound through biological membranes is influenced by pH levels. Studies have shown that:

- At pH 2.0, the octanol/water partition coefficient is 2.01.

- At pH 8.0, this coefficient drops to 0.00034, indicating a significant change in membrane affinity based on ionization state .

Using a Parallel Artificial Membrane Permeability Assay (PAMPA), researchers found that effective permeability values were logP e -4.97 at pH 7.4 and -5.26 at pH 8.0. The rate of permeation through cell membranes was measured at , which is substantially higher than the rate of CoX IV inhibition (). This suggests that membrane transport does not limit the rate of CoX IV inhibition; instead, circulatory transport dynamics govern azide poisoning over a time scale of minutes .

Toxicological Implications

This compound is classified as highly toxic when inhaled and can lead to acute poisoning with symptoms such as hypotension and metabolic failure due to its effects on oxygen utilization in tissues . The European Medicines Agency has established a Threshold of Toxicological Concern (TTC) for genotoxic impurities like this compound at per person .

Case Studies

- Drosophila melanogaster Study : Chronic exposure to sodium azide resulted in mitotic recombination in wing somatic cells, indicating mutagenic effects .

- Human Cell Lines : Research demonstrated that sodium azide encapsulated in liposomes produced chromosomal aberrations when introduced into human heteroploid cells .

- Rodent Cell Lines : Studies concluded that sodium azide acts as a mutagen for various rodent cell lines, reinforcing its potential carcinogenicity .

Comparative Toxicity Data

The following table summarizes key toxicity metrics related to this compound and its derivatives:

| Compound | Toxicity Level | Mechanism of Action |

|---|---|---|

| This compound | Highly toxic | Inhibition of CoX IV |

| Sodium Azide | Toxic; mutagenic | Induces chromosomal aberrations |

| Azide Ion | Toxic; affects cellular respiration | Inhibits mitochondrial function |

Q & A

Basic Research Questions

Q. How can researchers safely synthesize and handle hydrazoic acid in laboratory settings?

Q. How does this compound’s stability vary under different pH and temperature conditions?

HN₃ decomposes exothermically above 37°C, producing nitrogen gas. Stability studies require:

- pH-controlled environments (e.g., buffers at pH 4–5).

- Isothermal calorimetry (e.g., TAM III) to monitor heat flow.

- Contradictions in decomposition pathways (e.g., radical vs. ionic mechanisms) necessitate comparative studies using isotopic labeling (¹⁵N) .

Advanced Research Questions

Q. What computational models best predict the reaction mechanisms of this compound in organic synthesis (e.g., Staudinger reaction)?

- Density Functional Theory (DFT): Analyze transition states in HN₃ reactions with phosphines (e.g., B3LYP/6-31G* level).

- Molecular Dynamics (MD): Simulate HN₃ diffusion in solvent matrices.

- Contradiction Alert: Discrepancies exist in calculated vs. experimental activation energies; refine solvation models (e.g., COSMO-RS) .

Q. How can spectroscopic techniques resolve ambiguities in this compound’s molecular structure and bonding?

- IR/Raman Spectroscopy: Assign vibrational modes (e.g., N-N stretching at ~2140 cm⁻¹).

- NMR: ¹⁵N-NMR reveals resonance splitting due to J-coupling with adjacent nitrogens.

- X-ray Crystallography: Limited by HN₃’s volatility; alternative: low-temperature matrix isolation .

Q. What methodologies address contradictions in reported thermodynamic properties (e.g., ΔfH°)?

Discrepancies arise from impurities and measurement techniques. A meta-analysis approach is recommended:

- Compile historical data (e.g., NIST Chemistry WebBook).

- Apply statistical weighting (e.g., Bayesian regression) to account for methodological biases.

- Validate via high-precision bomb calorimetry .

Q. Methodological Guidance for Data Analysis

Q. How should researchers design experiments to distinguish HN₃’s effects on enzymatic inhibition vs. denaturation?

- Control Variables: Compare HN₃ with non-azide acids (e.g., HCl) at matched pH.

- Kinetic Assays: Measure Vmax and Km shifts (Lineweaver-Burk plots).

- Circular Dichroism (CD): Monitor enzyme secondary structure changes.

- Example Workflow:

Step 1: Pre-incubate enzyme with HN₃ (0.1–10 mM).

Step 2: Add substrate, track product formation (spectrophotometric readout).

Step 3: Analyze residuals to distinguish competitive vs. non-competitive inhibition [[4, 16]].

Q. What statistical approaches reconcile conflicting data on HN₃’s environmental degradation pathways?

- Multivariate Analysis: Identify latent variables (e.g., soil composition, microbial activity).

- Principal Component Analysis (PCA): Reduce dimensionality in datasets with >10 variables.

- Error-Weighted Regression: Address heteroscedasticity in field vs. lab studies .

Q. Data Presentation Standards

- Tables: Use APA-style formatting with clear headers and units (Example: Table 1 above).

- Graphs: Include error bars (SEM/CI) and R² values for regressions.

- Reproducibility: Archive raw data in repositories (e.g., Zenodo) with DOI links .

Properties

InChI |

InChI=1S/HN3/c1-3-2/h1H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUINSXZKUKVTMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HN3 | |

| Record name | hydrazoic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydrazoic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884425 | |

| Record name | Hydrazoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.029 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent intolerable odor; [Merck Index], Colorless liquid with an intolerable pungent odor. | |

| Record name | Hydrazoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDRAZOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/795 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

35.7 °C, 96.26 °F | |

| Record name | Hydrazoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/795 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

Specific gravity: 1.09 at 25 °C/4 °C, 1.09 | |

| Record name | Hydrazoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/795 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

484.0 [mmHg], 484 mmHg | |

| Record name | Hydrazoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDRAZOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/795 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless liquid | |

CAS No. |

7782-79-8 | |

| Record name | Hydrazoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROGEN AZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P5C4D5D7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrazoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/795 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-80 °C, -112 °F | |

| Record name | Hydrazoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/795 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.